molecular formula C26H21N3O2S B439020 5-(5-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-3-(3-METHYLPHENYL)-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE

5-(5-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-3-(3-METHYLPHENYL)-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE

Cat. No.: B439020
M. Wt: 439.5g/mol
InChI Key: OZOAEFQOCFLRNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-3-(3-METHYLPHENYL)-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is a complex organic compound with a unique structure that includes indole, thiazolidine, and imine functionalities

Preparation Methods

The synthesis of 5-(5-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-3-(3-METHYLPHENYL)-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of the thiazolidine ring and the imine group. Common reagents used in these reactions include various amines, aldehydes, and thiourea derivatives. The reaction conditions usually involve heating under reflux, the use of catalysts, and specific solvents to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring, where nucleophiles such as halides or alkoxides can replace existing substituents.

    Condensation: The compound can participate in condensation reactions with various carbonyl compounds, forming new C-C or C-N bonds.

Scientific Research Applications

5-(5-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-3-(3-METHYLPHENYL)-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-3-(3-METHYLPHENYL)-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

When compared to similar compounds, 5-(5-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-3-(3-METHYLPHENYL)-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE stands out due to its unique combination of functional groups. Similar compounds include:

    Thiazolidinones: These compounds share the thiazolidine ring but may lack the indole or imine functionalities.

    Indole Derivatives: Compounds with the indole core but different substituents or additional functional groups.

    Imines: Compounds with the imine group but different core structures.

The uniqueness of this compound lies in its ability to combine these functionalities, offering a versatile scaffold for various applications .

Properties

Molecular Formula

C26H21N3O2S

Molecular Weight

439.5g/mol

IUPAC Name

3-[4-hydroxy-3-(3-methylphenyl)-2-(3-methylphenyl)imino-1,3-thiazol-5-yl]-5-methylindol-2-one

InChI

InChI=1S/C26H21N3O2S/c1-15-6-4-8-18(12-15)27-26-29(19-9-5-7-16(2)13-19)25(31)23(32-26)22-20-14-17(3)10-11-21(20)28-24(22)30/h4-14,31H,1-3H3

InChI Key

OZOAEFQOCFLRNG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N=C2N(C(=C(S2)C3=C4C=C(C=CC4=NC3=O)C)O)C5=CC=CC(=C5)C

Canonical SMILES

CC1=CC(=CC=C1)N=C2N(C(=C(S2)C3=C4C=C(C=CC4=NC3=O)C)O)C5=CC=CC(=C5)C

Origin of Product

United States

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